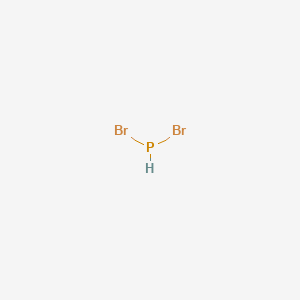

Phosphonous dibromide

Description

Structure

3D Structure

Properties

CAS No. |

15176-93-9 |

|---|---|

Molecular Formula |

Br2HP |

Molecular Weight |

191.79 g/mol |

IUPAC Name |

dibromophosphane |

InChI |

InChI=1S/Br2HP/c1-3-2/h3H |

InChI Key |

RODUORFYFAMGFU-UHFFFAOYSA-N |

Canonical SMILES |

P(Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for Organophosphonous Dihalides

Synthesis via Metal-Halogen Exchange Reactions

A primary and efficient route to forge carbon-phosphorus bonds for the synthesis of organophosphonous dihalides is through metal-halogen exchange reactions. This method facilitates the direct introduction of a phosphorus dihalide group onto an organic framework.

Reaction of Phosphorus Tribromide with Organometallic Reagents (e.g., Grignard Reagents)

A conventional and widely adopted method for synthesizing phosphonous dibromides involves the reaction of phosphorus tribromide (PBr₃) with organometallic reagents, most notably Grignard reagents (RMgBr). byjus.comyoutube.com This reaction proceeds via the nucleophilic attack of the organic group from the Grignard reagent on the electrophilic phosphorus atom of PBr₃. This results in the displacement of a bromide ion and the formation of the desired organophosphonous dibromide.

The generalized reaction is represented as: RMgBr + PBr₃ → RPBr₂ + MgBr₂

Reaction conditions, such as the choice of solvent and temperature, play a critical role in determining the yield and purity of the final product. Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are standard. Precise control of stoichiometry is essential; a 1:1 molar ratio of the Grignard reagent to phosphorus tribromide is typically used to favor the formation of the monosubstituted product (RPBr₂). An excess of the Grignard reagent can lead to the formation of undesired byproducts, including phosphinous dihalides (R₂PBr) and tertiary phosphines (R₃P). byjus.com

| Organo Group (R) | Grignard Reagent | Product |

|---|---|---|

| Ethyl | EtMgBr | EtPBr₂ |

| Phenyl | PhMgBr | PhPBr₂ |

| tert-Butyl | t-BuMgBr | t-BuPBr₂ |

Formation of Perfluoroalkylphosphonous Dihalides

| Perfluoroalkyl Group | Reactants | Product |

|---|---|---|

| Perfluoroalkyl | RfMgX, PBr₃ | RfPBr₂ |

| Pentafluoroethyl | C₂F₅MgBr, PBr₃ | C₂F₅PBr₂ |

Alternative Synthetic Routes to P(III) Halides

Beyond metal-halogen exchange, other synthetic strategies can be employed for the preparation of phosphorus(III) halides.

Preparation from Alcohols and Halogenating Agents

The reaction of alcohols with phosphorus tribromide is a well-established method for converting alcohols into alkyl bromides. vaia.combyjus.comvedantu.commasterorganicchemistry.comyoutube.com The mechanism involves the alcohol's oxygen atom acting as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃. byjus.commasterorganicchemistry.com This forms a good leaving group, which is subsequently displaced by a bromide ion in an Sₙ2 reaction, resulting in an alkyl bromide and phosphorous acid (H₃PO₃). vaia.combyjus.com This reaction is highly effective for primary and secondary alcohols. byjus.comvedantu.com

It is crucial to note that this method forms a C-Br bond, not a C-P bond. Therefore, it serves as a route to alkyl halides, which can then be used to form Grignard reagents for subsequent reactions as described in section 2.1.1, rather than being a direct synthesis of organophosphonous dibromides from alcohols.

Ring-Opening of Heterocyclic Precursors (e.g., Tetrahydropyrans for general dibromide synthesis)

The ring-opening of cyclic ethers like tetrahydropyran (B127337) (THP) with reagents such as hydrogen bromide (HBr) can produce dihaloalkanes. chemicalforums.com The mechanism involves protonation of the ether oxygen, followed by a nucleophilic attack by a bromide ion on an adjacent carbon, proceeding via an Sₙ2 mechanism to avoid the formation of unstable primary carbocations. chemicalforums.com A second substitution reaction at the other end of the chain yields the dibromoalkane.

While this demonstrates a general principle for forming dibromides from cyclic precursors, the direct application to the synthesis of phosphonous dibromides would require a phosphorus-containing heterocycle. The synthesis of phosphorus heterocycles is an active area of research, with various methods developed for their creation. documentsdelivered.comsouthern.eduumsl.edumdpi.comethz.ch However, the subsequent ring-opening of such heterocycles to directly form phosphonous dibromides is not a commonly reported or standard synthetic methodology. The construction of the P-C bond is more typically and efficiently achieved through the methods outlined in section 2.1.

Reactivity and Transformational Chemistry of Phosphonous Dibromide and Its Derived Species

Conversion to Phosphonous Acids through Hydrolysis

The hydrolysis of phosphonous dibromide (RPBr₂) is a fundamental reaction that leads to the formation of phosphonous acids, which are also known as phosphinic acids. beilstein-journals.org This transformation involves the replacement of the two bromine atoms with hydroxyl groups from water. The reaction proceeds readily due to the high reactivity of the P-Br bonds.

The general equation for the hydrolysis of an alkyl or aryl this compound is:

RPBr₂ + 2H₂O → RP(OH)₂ + 2HBr

This process is a crucial step in the synthesis of various phosphinic acid derivatives. beilstein-journals.org The resulting phosphonous acids exist in equilibrium with their tautomeric form, the tetracoordinated phosphinic acid, with the equilibrium strongly favoring the phosphinic acid structure. nih.gov

Oxidation Pathways to Phosphonic Acids and Derivatives

Phosphonous acids (also referred to as phosphinic acids in their tetracoordinated form) are important intermediates that can be further oxidized to produce phosphonic acids. beilstein-journals.orgresearchgate.net This oxidation increases the oxidation state of the phosphorus atom from +3 in phosphonous acid to +5 in phosphonic acid.

Oxidative Transformation of Phosphonous Acids (or Phosphinic Acids)

The oxidation of phosphinic acids is a common and effective method for the synthesis of phosphonic acids. beilstein-journals.orgresearchgate.net This transformation is a key step in many synthetic routes, providing access to a wide range of phosphonic acid derivatives. beilstein-journals.org The stability of the P-C bond in phosphinic acids allows for the selective oxidation of the phosphorus center without cleaving this bond. beilstein-journals.org

Utilization of Specific Oxidizing Agents

Various oxidizing agents can be employed to convert phosphonous acids to phosphonic acids. The choice of oxidant often depends on the specific substrate and desired reaction conditions.

Commonly used oxidizing agents include:

Hydrogen Peroxide (H₂O₂): A widely used and effective oxidant for this transformation. kent.ac.uk

Dimethyl Sulfoxide (DMSO)/Iodide: This system can also facilitate the oxidation of phosphonous acids.

Bromine Water: A solution of bromine in water can act as an oxidizing agent.

The general reaction for the oxidation of a phosphinic acid to a phosphonic acid can be represented as:

RPH(O)OH + [O] → RP(O)(OH)₂

where [O] represents the oxidizing agent.

Derivatization Reactions at the Phosphorus Center

The phosphorus center in this compound and its derivatives is a focal point for a variety of derivatization reactions, enabling the synthesis of a diverse array of organophosphorus compounds.

Formation of Phosphinic Acid Derivatives

Phosphonous dibromides are key starting materials for the synthesis of various phosphinic acid derivatives. beilstein-journals.orgcd-bioparticles.net Through hydrolysis, as previously discussed, they are converted to phosphonous acids (phosphinic acids). beilstein-journals.org These phosphinic acids can then be further functionalized. For instance, the reaction of phosphinic acids with alcohols can lead to the formation of phosphinate esters.

| Reactant | Reagent | Product |

| Alkyl/Aryl this compound | Water | Alkyl/Aryl Phosphonous Acid |

| Alkyl/Aryl Phosphonous Acid | Alcohol | Alkyl/Aryl Phosphinate Ester |

Reactions with Alkenes and Alkynes (Hydrophosphonation)

Hydrophosphonation is a significant reaction involving the addition of a P-H bond across a carbon-carbon multiple bond. beilstein-journals.org Phosphonous acids (phosphinic acids), derived from the hydrolysis of this compound, can participate in hydrophosphonation reactions with alkenes and alkynes. beilstein-journals.orgorganic-chemistry.org This reaction, often catalyzed by transition metals or initiated by radicals, leads to the formation of a new P-C bond and is a powerful tool for creating more complex organophosphorus compounds. beilstein-journals.orgrsc.org

The general scheme for the hydrophosphonation of an alkene with a phosphinic acid is:

R'CH=CH₂ + RPH(O)OH → R'CH₂CH₂P(O)(R)OH

This addition reaction typically follows an anti-Markovnikov regioselectivity, where the phosphorus atom attaches to the less substituted carbon of the double bond.

Additions to Carbonyl and Imine Functions

The reactivity of phosphorus(III) compounds, such as this compound and its derivatives, extends to additions to unsaturated carbon-heteroatom bonds, most notably carbonyl (C=O) and imine (C=N) functionalities. These reactions are fundamental in organophosphorus chemistry for the construction of α-functionalized phosphonates and related compounds.

The addition of phosphites to carbonyl compounds, known as the Abramov reaction, results in the formation of α-hydroxy phosphonates. wikipedia.org This reaction involves the nucleophilic attack of the phosphorus atom on the electrophilic carbonyl carbon. wikipedia.org While the direct reaction of this compound with carbonyls is less common, its derivatives, such as phosphonites, readily participate in these additions. wikipedia.org The reaction is reversible under mild conditions. wikipedia.org

Similarly, the addition of phosphorus(III) compounds to imines, a reaction often referred to as the Pudovik reaction, yields α-amino phosphonates. wikipedia.org This transformation is a powerful tool for the synthesis of aminophosphonic acids, which are important as peptide mimics and enzyme inhibitors. The reaction of primary phosphines with imines can lead to the formation of bis-α-aminophosphines. surfacesciencewestern.com The reactivity in these additions is influenced by the electronic properties of the imine, with electron-withdrawing groups on the N-aryl substituent favoring the product. surfacesciencewestern.com The mechanism involves the nucleophilic attack of the phosphorus on the imine carbon. surfacesciencewestern.com It is important to control the pH during imine formation and subsequent reactions, as the rate is optimal around a pH of 5. libretexts.orglibretexts.org At lower pH, the amine is protonated and non-nucleophilic, while at higher pH, there is insufficient acid to protonate the intermediate hydroxyl group for elimination as water. libretexts.orglibretexts.org

The addition of phosphorus nucleophiles to carbonyl and imine functions is a cornerstone of organophosphorus synthesis, providing access to a diverse array of biologically and synthetically valuable molecules.

Dealkylation of Phosphonates and Phosphinates: Relevance to P-Br Chemistry

The cleavage of ester groups in phosphonates and phosphinates to yield the corresponding phosphonic and phosphinic acids is a critical transformation in organophosphorus chemistry. nih.govnih.gov This dealkylation is often the final step in the synthesis of these acidic compounds, which have widespread applications. beilstein-journals.org While harsh acidic conditions using concentrated HCl or HBr can be employed, these methods are often incompatible with sensitive functional groups. beilstein-journals.orggoogle.com Consequently, milder dealkylation methods, particularly those involving phosphorus-bromine (P-Br) containing reagents, are of significant importance.

McKenna's Method: Bromotrimethylsilane-Mediated Dealkylation

A widely adopted and efficient method for the dealkylation of phosphonate (B1237965) esters is the McKenna reaction, which utilizes bromotrimethylsilane (B50905) (BTMS). beilstein-journals.orgnih.gov This procedure is known for its mild conditions and high yields, making it compatible with a variety of functional groups that are sensitive to acid, base, or hydrogenation. mdpi.com

The reaction proceeds in two steps. First, the dialkyl phosphonate is treated with BTMS, which converts the alkyl esters into bis(trimethylsilyl) phosphonate esters. nih.gov In the second step, these silyl (B83357) esters are readily cleaved by solvolysis with water or methanol (B129727) to afford the final phosphonic acid. nih.gov The progress of the reaction can be conveniently monitored by ³¹P NMR spectroscopy, as the replacement of each alkyl group with a trimethylsilyl (B98337) group results in a significant upfield shift of the signal. nih.gov

One of the key advantages of McKenna's method is its chemoselectivity. For instance, it can selectively dealkylate a phosphonate ester in the presence of a carboxylate ester. rsc.org However, prolonged reaction times can lead to side reactions, such as the N-alkylation of amide functionalities by the alkyl bromide generated in situ. nih.gov The use of microwave irradiation has been shown to dramatically accelerate the BTMS-mediated dealkylation, often achieving quantitative yields in minutes. mdpi.com

Table 1: Selected Examples of McKenna's Dealkylation

| Starting Material | Product | Reagents | Conditions | Yield | Reference |

| Diethyl Phenylphosphonate | Phenylphosphonic Acid | BTMS, then H₂O | Room Temp, 2h | High | nih.gov |

| Diisopropyl Benzylphosphonate | Benzylphosphonic Acid | BTMS, then MeOH | Room Temp, overnight | High | nih.gov |

| Trimethyl Phosphonoacetate | Phosphonoacetic Acid Monomethyl Ester | BTMS, then H₂O | ACN, 60°C, 10 min (MW) | 96-98% | mdpi.com |

| Diethyl (2-oxopropyl)phosphonate | (2-Oxopropyl)phosphonic Acid | BTMS, then H₂O | Neat, 40°C, 2 min (MW) | Quantitative | mdpi.com |

Boron Reagent-Mediated Dealkylation

Boron-based reagents, such as boron tribromide (BBr₃) and boron trichloride (B1173362) (BCl₃), are also effective for the dealkylation of phosphonate and phosphinate esters. These Lewis acidic reagents coordinate to the phosphoryl oxygen, facilitating the cleavage of the alkyl-oxygen bond. This method provides an alternative to silyl halide-based procedures. While effective, these reagents are often highly reactive and require careful handling.

Catalytic Hydrogenolysis Approaches

For phosphonate esters bearing benzyl (B1604629) groups, catalytic hydrogenolysis offers a mild and efficient dealkylation method. beilstein-journals.org This transformation is typically carried out using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas. The benzyl groups are cleaved to yield the phosphonic acid and toluene (B28343) as a byproduct. This method is particularly useful when the molecule contains other functional groups that are sensitive to acidic or silyl halide conditions but are stable to hydrogenation.

Reactivity in Specific Synthetic Transformations (e.g., Context of Hell-Volhard-Zelinsky Reaction)

Phosphorus bromides, including this compound and more commonly phosphorus tribromide (PBr₃), play a crucial role as reagents in specific synthetic transformations, most notably the Hell-Volhard-Zelinsky (HVZ) reaction. masterorganicchemistry.comorganic-chemistry.org The HVZ reaction is a classic method for the α-bromination of carboxylic acids. wikipedia.org

The reaction mechanism involves several key steps. masterorganicchemistry.com Initially, the carboxylic acid reacts with a catalytic amount of PBr₃ to form an acyl bromide. organic-chemistry.orgwikipedia.org This acyl bromide intermediate is key to the reaction's selectivity. It can tautomerize to its enol form, which is then rapidly brominated at the α-carbon by elemental bromine (Br₂), which is also present in the reaction mixture. masterorganicchemistry.comorganic-chemistry.org Finally, hydrolysis of the resulting α-bromo acyl bromide yields the desired α-bromo carboxylic acid. masterorganicchemistry.com

In practice, red phosphorus is sometimes used as a catalyst, which reacts in situ with bromine to generate the active PBr₃ catalyst. stackexchange.com The use of a full molar equivalent of PBr₃ is often employed to drive the reaction to completion, especially when the catalytic cycle is slow. wikipedia.org The resulting α-bromo carboxylic acids are versatile synthetic intermediates, for example, in the synthesis of α-amino acids. wikipedia.org

Advanced Spectroscopic Characterization Techniques for Phosphonous Dibromide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for identifying phosphorus-containing compounds and elucidating their structure. slideshare.net For phosphonous dibromide and its derivatives, ³¹P, ¹H, and ¹³C NMR are particularly informative.

³¹P NMR Chemical Shift Analysis and Phosphorus Coupling Constants

³¹P NMR is highly effective for studying phosphorus compounds due to the 100% natural abundance and spin of ½ of the ³¹P nucleus, which typically results in sharp, easily interpretable signals. wikipedia.org The chemical shift (δ) in ³¹P NMR is sensitive to the electronic environment of the phosphorus atom, including bond angles, the electronegativity of substituents, and the nature of bonding. slideshare.net Chemical shifts are reported relative to an 85% phosphoric acid external standard (δ = 0 ppm). slideshare.netwikipedia.org

For trivalent phosphorus (P(III)) compounds like this compound, the chemical shifts appear in a broad range. trilinkbiotech.com this compound (PBr₃) itself exhibits a chemical shift at approximately +227.0 ppm, which is characteristic of phosphorus trihalides. sjtu.edu.cn This downfield shift is influenced by the electronegativity and size of the bromine atoms. The chemical shifts for related P(III) halides provide a useful comparison for understanding these structural effects. sjtu.edu.cnscribd.com

Table 1: Typical ³¹P NMR Chemical Shifts for Selected P(III) Halides and Derivatives This table is interactive. You can sort and filter the data.

| Compound | Formula | Chemical Shift (δ, ppm) |

|---|---|---|

| Phosphorus Trifluoride | PF₃ | +97.0 |

| Phosphorus Trichloride (B1173362) | PCl₃ | +219.0 |

| This compound | PBr₃ | +227.0 |

| Phosphorus Triiodide | PI₃ | +178.0 |

| Phenylphosphonous dichloride | PhPCl₂ | +162.0 |

Data sourced from multiple chemical databases and literature sources. sjtu.edu.cn

Spin-spin coupling provides further structural detail. One-bond coupling constants (¹J) between phosphorus and other nuclei can be quite large. slideshare.net For instance, one-bond P-H couplings are typically in the range of 600-700 Hz. huji.ac.il While direct P-Br coupling is not typically observed due to the quadrupolar nature of bromine isotopes, coupling to other nuclei like ¹H and ¹³C in derivative compounds is crucial for structural assignment. huji.ac.il Two-bond (²J) and three-bond (³J) couplings are significantly smaller but provide valuable connectivity information. wikipedia.orghuji.ac.il

¹H and ¹³C NMR for Structural Elucidation

¹H and ¹³C NMR spectra of this compound derivatives are vital for determining the full organic structure. The presence of the phosphorus atom introduces spin-spin coupling, which splits the signals of nearby protons and carbons. nih.gov

In ¹H NMR, protons on carbons adjacent to the phosphorus atom will be split into a doublet. nih.gov The magnitude of the coupling constant depends on the number of bonds separating the proton and phosphorus atoms. Typical coupling constants are:

Two-bond coupling (²JP-H): 20-30 Hz huji.ac.il

Three-bond coupling (³JP-H): 5-10 Hz huji.ac.il

For example, in a derivative like ethylthis compound (CH₃CH₂PBr₂), the methylene (B1212753) protons (-CH₂-) would appear as a doublet of quartets due to coupling with both the phosphorus atom and the methyl protons. The methyl protons (-CH₃) would appear as a doublet of triplets.

In ¹³C NMR, carbon signals are also split by the phosphorus nucleus. purdue.edu Unlike P-H coupling, two-bond carbon-phosphorus couplings (²JC-P) are often larger than one-bond couplings (¹JC-P). wikipedia.org The analysis of these coupling constants helps in the definitive assignment of carbon signals, which can sometimes be challenging due to the close chemical shifts in alkyl chains. purdue.eduresearchgate.net For symmetrical molecules like 1,2-dibromoethane, which could be conceptually related to a derivative, only a single peak is observed in the ¹³C NMR spectrum, indicating the chemical equivalence of the carbon atoms. docbrown.info In contrast, an unsymmetrical derivative would show distinct signals for each non-equivalent carbon. docbrown.info

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a characteristic fingerprint for this compound and its derivatives.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending). emerginginvestigators.org The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). masterorganicchemistry.com Specific chemical bonds vibrate at characteristic frequencies, making FT-IR an excellent tool for identifying functional groups. emerginginvestigators.org

For this compound (PBr₃), the most prominent features in the FT-IR spectrum would be the stretching and bending vibrations of the phosphorus-bromine (P-Br) bonds. The P-Br stretching vibrations are expected to appear in the low-frequency region of the mid-infrared spectrum. Based on data for related molecules, these vibrations can be predicted. For instance, calculations on bromine monoxide (BrO) show a fundamental vibrational frequency around 700 cm⁻¹. nist.gov In phosphorus compounds, P-O stretching vibrations are typically found in the 909-1094 cm⁻¹ region. researchgate.net The heavier mass of bromine compared to oxygen and the weaker P-Br bond strength would place the P-Br stretching frequency significantly lower, generally in the range of 400-500 cm⁻¹. Bending vibrations (Br-P-Br) would occur at even lower frequencies.

Table 2: Predicted and Observed Infrared Absorption Regions for Bonds in Phosphorus Compounds This table is interactive. You can sort and filter the data.

| Bond | Vibration Type | Typical Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| P-O | Stretch | 900 - 1100 | Strong absorption, common in phosphate (B84403) esters. researchgate.net |

| P=O | Stretch | 1250 - 1350 | Very strong and characteristic absorption. |

| P-Br | Stretch | 400 - 500 | Expected region for this compound. |

| P-C | Stretch | 650 - 800 | Variable intensity. |

| C=O | Stretch | 1710 - 1770 | Strong absorption, useful for identifying carboxyl groups in derivatives. nih.gov |

Data compiled from general spectroscopy tables and literature sources. researchgate.netnih.gov

In derivatives of this compound, additional peaks corresponding to the organic moieties (e.g., C-H, C-C, C-O stretches) would also be present, allowing for complete structural confirmation.

Raman Spectroscopy

Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light, usually from a laser. mdpi.com A key advantage of Raman spectroscopy is that symmetric vibrations, which may be weak or inactive in the IR spectrum, often produce strong Raman signals. Conversely, polar functional groups that show strong IR absorption can be weak in Raman spectra.

For a molecule like this compound with C₃ᵥ symmetry, there are four fundamental vibrational modes, all of which are both Raman and IR active. The symmetric P-Br stretching mode would be expected to give a particularly strong and polarized signal in the Raman spectrum, providing unambiguous confirmation of this functional group. mdpi.com The technique is highly effective for studying inorganic phosphorus species and can be used to differentiate between various phosphate and phosphite (B83602) forms. mdpi.comresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and, through analysis of fragmentation patterns, its structure. youtube.com

In the mass spectrum of this compound, the molecular ion peak [PBr₃]⁺ would be observed. Due to the presence of two stable isotopes of bromine, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), the molecular ion region will exhibit a characteristic isotopic pattern. The cluster of peaks for [PBr₃]⁺ would consist of four main signals corresponding to the combinations [P(⁷⁹Br)₃]⁺, [P(⁷⁹Br)₂(⁸¹Br)]⁺, [P(⁷⁹Br)(⁸¹Br)₂]⁺, and [P(⁸¹Br)₃]⁺, with relative intensities of approximately 1:3:3:1.

Fragmentation of the molecular ion typically occurs through the loss of neutral fragments. youtube.com For this compound, the primary fragmentation pathway would involve the sequential loss of bromine atoms:

[PBr₃]⁺ → [PBr₂]⁺ + Br•

[PBr₂]⁺ → [PBr]⁺ + Br•

[PBr]⁺ → [P]⁺ + Br•

The resulting spectrum would show prominent peaks at m/z values corresponding to [PBr₂]⁺, [PBr]⁺, and [P]⁺, each also exhibiting its own bromine isotope pattern. This predictable fragmentation is a hallmark of phosphorus halides. The fragmentation pathways of organophosphorus compounds can be complex, often involving rearrangements, but the cleavage of the phosphorus-substituent bond is a common and diagnostic process. mdpi.com In derivatives, fragmentation of the organic side chain would also occur, providing further structural clues.

X-ray Diffraction (XRD) for Solid-State Structural Determination

The fundamental principle of XRD is based on the elastic scattering of X-rays by the electron clouds of atoms in a crystal lattice. unl.pt When a beam of monochromatic X-rays strikes a crystal, the waves are diffracted in specific directions, creating a unique diffraction pattern of spots of varying intensities. The angles and intensities of these diffracted beams are directly related to the arrangement of atoms within the crystal.

For a successful XRD analysis, a single crystal of the this compound derivative is required. The crystal is mounted on a diffractometer and rotated in the X-ray beam. The resulting diffraction data is then used to construct an electron density map of the crystal, from which the positions of the individual atoms can be determined.

Studies on related triphenylphosphonium bromides have showcased the power of single-crystal XRD in elucidating the local electronic environments and crystal structures. nih.gov In some cases, XRD data has been used to correct or refine previously reported structures. nih.gov The structural data obtained from XRD, such as the Br-P distance, can be correlated with other spectroscopic data, like solid-state NMR, to provide a more complete understanding of the compound's properties. nih.gov

Table 2: Illustrative Crystallographic Data for a Hypothetical this compound Derivative

| Parameter | Example Value | Significance |

| Crystal System | Orthorhombic semanticscholar.org | Describes the basic symmetry of the crystal lattice. |

| Space Group | P212121 semanticscholar.org | Defines the specific symmetry operations of the unit cell. |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.3 Å, c = 15.1 Å | Defines the size and shape of the repeating unit of the crystal. |

| P-Br Bond Length | 2.20 Å | Provides the distance between the phosphorus and bromine atoms. |

| Br-P-Br Bond Angle | 101.5° | Defines the angle between the two bromine atoms bonded to phosphorus. |

| C-P-Br Bond Angle | 105.2° | Describes the geometry around the central phosphorus atom. |

The analysis of bromo-derivatives of other complex molecules has demonstrated that XRD can reveal detailed structural information, including intramolecular interactions like hydrogen bonding. semanticscholar.org This level of detail is crucial for understanding the reactivity and physical properties of this compound compounds.

Electronic Spectroscopy (e.g., UV-Vis) for Electronic Transitions

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is used to investigate the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelength of light absorbed is directly related to the energy difference between these orbitals.

For this compound and its derivatives, the lone pairs of electrons on the bromine atoms and the phosphorus atom, as well as any π-electrons in organic substituents, are involved in these electronic transitions. Common transitions include n → σ* (promotion of a non-bonding electron to an anti-bonding sigma orbital) and, if applicable, π → π* (promotion of a pi-bonding electron to an anti-bonding pi orbital). libretexts.org

The UV-Vis spectrum is a plot of absorbance versus wavelength. The wavelength of maximum absorbance (λmax) is a characteristic feature of a molecule's chromophores (the parts of the molecule that absorb light). libretexts.org For example, the n → σ* transition for methyl bromide occurs at 205 nm. libretexts.org The λmax for this compound would provide insight into its electronic structure.

Research on acylphosphine oxide (APO) and bisacylphosphine oxide (BAPO) derivatives shows that these phosphorus-containing compounds have λmax values in the range of 365 to 416 nm. nih.gov The electronic spectra of phosphonium (B103445) salts have also been studied, revealing intense fluorescence due to intramolecular charge transfer. researchgate.net The absorption and emission spectra of these compounds are sensitive to their molecular structure and environment. researchgate.net

Table 3: Typical Electronic Transitions and a Hypothetical UV-Vis Data for a this compound Derivative

| Transition Type | Involved Orbitals | Typical Wavelength Region | Hypothetical λmax |

| n → σ | Non-bonding to sigma anti-bonding | < 200 nm - 300 nm libretexts.org | 210 nm |

| π → π | Pi-bonding to pi anti-bonding | 200 nm - 400 nm libretexts.org | 280 nm |

| n → π* | Non-bonding to pi anti-bonding | 200 nm - 400 nm libretexts.org | 320 nm |

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to complement experimental UV-Vis spectra and help assign the observed electronic transitions. sharif.eduresearchgate.net By studying the UV-Vis spectra of a series of this compound derivatives, one can understand how different substituents on the phosphorus atom affect the electronic transitions and, consequently, the color and photochemical properties of the compounds.

Theoretical and Computational Chemistry Studies on Phosphonous Dibromide Systems

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio, Semi-Empirical Methods)

The foundation of modern computational chemistry lies in the application of quantum mechanical principles to molecular systems. For phosphonous dibromide, a variety of these methods can be employed to predict its properties.

Density Functional Theory (DFT) has become a primary tool for the computational study of phosphorus compounds due to its balance of accuracy and computational cost. DFT methods, such as the B3LYP hybrid functional, paired with appropriate basis sets (e.g., 6-311G(d,p)), are capable of providing reliable predictions of molecular geometries, electronic properties, and vibrational frequencies. These calculations are instrumental in determining the fundamental electronic characteristics of this compound, including the energies of its frontier molecular orbitals.

Ab initio methods , which are based on first principles without empirical parameterization, offer a higher level of theory. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide even more accurate results, though at a significantly higher computational expense. These methods are valuable for benchmarking DFT results and for studying systems where electron correlation effects are particularly important.

Semi-empirical methods , while less accurate, can be useful for preliminary investigations of larger systems or for dynamic simulations where computational efficiency is paramount. However, for a small molecule like this compound, DFT and ab initio methods are generally preferred for their higher fidelity.

Electronic Structure Analysis

Understanding the electronic structure of this compound is key to predicting its reactivity and spectroscopic properties. Several computational techniques are employed for this purpose.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies the opposite.

For this compound, the nature and energies of the HOMO and LUMO would be determined by the phosphorus lone pair and the antibonding orbitals associated with the P-Br bonds. Computational calculations are essential to quantify these energies and the resulting gap.

Table 1: Illustrative Frontier Molecular Orbital Data for this compound

| Parameter | Description | Illustrative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -9.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 8.3 |

| Note: These are illustrative values and the actual values would depend on the specific computational method and basis set used. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by localizing the molecular orbitals into one-center (lone pair) and two-center (bond) orbitals. This method allows for the investigation of charge distribution, hybridization, and delocalization effects, such as hyperconjugation.

In this compound, NBO analysis would reveal the hybridization of the phosphorus and bromine atoms and the nature of the P-H and P-Br bonds. It can also quantify the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which provide insight into the electronic stability of the molecule. For instance, the interaction between the phosphorus lone pair and the antibonding orbitals of the P-Br bonds can be analyzed to understand intramolecular charge transfer.

Table 2: Illustrative Natural Bond Orbital (NBO) Analysis for Key Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) P | σ(P-Br1) | 5.2 |

| LP(1) P | σ(P-Br2) | 5.2 |

| σ(P-H) | σ(P-Br1) | 1.8 |

| Note: These are illustrative values and the actual values would depend on the specific computational method and basis set used. LP denotes a lone pair and σ denotes an antibonding orbital. |

Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for predicting sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would likely show a region of negative potential associated with the phosphorus lone pair, making it a site for electrophilic interaction. The hydrogen and bromine atoms would exhibit regions of positive and slightly negative potential, respectively, influencing their interactions with other molecules.

Vibrational Frequency Predictions and Spectral Interpretation

Computational methods are extensively used to predict the vibrational frequencies of molecules. These theoretical frequencies, when properly scaled, can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. For this compound, DFT calculations can predict the frequencies corresponding to the P-H and P-Br stretching and bending modes. This information is invaluable for interpreting experimental spectra and confirming the molecular structure.

Table 3: Illustrative Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| P-H Stretch | 2350 |

| P-Br Asymmetric Stretch | 480 |

| P-Br Symmetric Stretch | 450 |

| H-P-Br Bend | 950 |

| Br-P-Br Bend | 200 |

| Note: These are illustrative values and the actual values would depend on the specific computational method and basis set used. Frequencies are typically scaled to better match experimental data. |

Reaction Pathway and Mechanism Elucidation through Computational Modeling

For this compound, computational modeling could be used to study various reactions, such as its hydrolysis, oxidation, or reactions with nucleophiles and electrophiles. For instance, the mechanism of its reaction with an alcohol to form a phosphonite could be modeled to determine the structure of the transition state and the activation energy for the reaction. Such studies are crucial for understanding the reactivity of this compound and for designing new synthetic methodologies.

Prediction of Molecular Characteristics and Photophysical Properties

Theoretical and computational chemistry have become indispensable tools for predicting the molecular characteristics and exploring the photophysical properties of chemical compounds. In the case of this compound (HPBr₂), computational studies, although not extensively reported in the literature, provide valuable insights into its fundamental properties. These theoretical approaches allow for the calculation of various molecular parameters and the prediction of its behavior upon interaction with electromagnetic radiation.

Molecular Geometry and Structural Parameters

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | HPBr₂ | 191.79 |

| Cyclohexylthis compound | C₆H₁₁PBr₂ | 273.93 |

Computed by PubChem nih.gov

Computed Properties

A number of physicochemical properties of this compound and its derivatives have been predicted through computational models. These properties are crucial for understanding the compound's behavior in various chemical and physical processes.

| Property | This compound | Cyclohexylthis compound |

| XLogP3 | 1.8 | 3.7 |

| Hydrogen Bond Donor Count | 1 | 0 |

| Hydrogen Bond Acceptor Count | 2 | 2 |

| Rotatable Bond Count | 0 | 1 |

| Exact Mass (Da) | 191.81621 | 273.89446 |

| Monoisotopic Mass (Da) | 189.81826 | 271.89651 |

| Topological Polar Surface Area | 13.6 Ų | 13.6 Ų |

| Heavy Atom Count | 3 | 9 |

| Formal Charge | 0 | 0 |

| Complexity | 2.8 | 79.1 |

Computed by PubChem nih.gov

Photophysical Properties

The photophysical properties of a molecule describe its interaction with light, including absorption, emission, and non-radiative processes. While detailed experimental or computational studies on the photophysical properties of this compound are scarce in publicly available literature, general principles of photochemistry can be applied to predict its behavior.

Electronic transitions, where an electron moves from a lower to a higher energy molecular orbital, are fundamental to a molecule's photophysics. For a molecule like this compound, which contains non-bonding electrons on the phosphorus and bromine atoms as well as sigma (σ) bonds, several types of electronic transitions are theoretically possible upon absorption of ultraviolet or visible light. These include:

n → σ* transitions: Excitation of a non-bonding electron to an anti-bonding σ orbital.

σ → σ* transitions: Excitation of an electron from a bonding σ orbital to an anti-bonding σ orbital.

The energy required for these transitions dictates the wavelength of light absorbed. Generally, σ → σ* transitions require higher energy (shorter wavelength) light compared to n → σ* transitions.

Following excitation, the molecule can relax back to its ground state through several pathways:

Fluorescence: Emission of a photon from a singlet excited state.

Phosphorescence: Emission of a photon from a triplet excited state.

Non-radiative decay: Relaxation without the emission of light, often through vibrational relaxation.

The specific pathways and their efficiencies (quantum yields) are key aspects of a molecule's photophysical profile. For this compound, the presence of heavy bromine atoms would likely influence the rate of intersystem crossing from singlet to triplet excited states, potentially favoring phosphorescence or non-radiative decay from the triplet state. However, without specific computational or experimental data, these remain theoretical considerations.

Coordination Chemistry of Phosphonous Ligands and Analogues

Phosphonous Acid Derivatives as Ligands in Metal Complexes

Phosphonous acid derivatives, particularly phosphonic acids, are a significant class of ligands in coordination chemistry, second only to carboxylates in their prevalence. irjmets.com Their utility stems from the phosphonic acid functional group, which consists of a phosphorus atom bonded to a carbon atom, a phosphoryl group (P=O), and two hydroxyl groups (-OH). nih.gov This arrangement allows for versatile coordination with a wide range of metal ions. nih.govresearchgate.net

The coordination properties of phosphonic acids have been harnessed to create a diverse array of metal complexes. nih.gov These complexes find applications in various fields, including the development of new materials and catalysts. nih.govresearchgate.net For instance, phosphonic acid-functionalized ligands have been incorporated into organometallic complexes, which are then used in catalytic processes. nih.gov The ability of the phosphonate (B1237965) group to increase the water solubility of organic compounds has also been exploited in the design of water-soluble catalysts and ligands for coordination chemistry. irjmets.comnih.gov

The synthesis of metal-phosphine complexes often involves the reaction of metal halides with pre-formed phosphine (B1218219) ligands. wikipedia.org In some cases, the phosphine can act as both a ligand and a reducing agent, as seen in the synthesis of many platinum-group metal complexes. wikipedia.org The nature of the substituents on the phosphorus atom significantly influences the electronic and steric properties of the resulting metal complex, allowing for fine-tuning of its reactivity and catalytic activity. numberanalytics.com

Here is a table summarizing some examples of phosphonic acid derivatives used as ligands in metal complexes:

| Ligand Type | Example Compound | Metal Ion(s) | Application/Significance |

| Alkylphosphonic Acid | N,N′-piperazine-bis(methylenephosphonic acid) | Ni(II) | Forms a flexible metal-organic framework for ammonia (B1221849) capture. nih.gov |

| Arylphosphonic Acid | 2-(diphenylphosphino)benzoic acid | Au(I) | Stabilizes tri-coordinated gold(I) complexes through hydrogen bonding. nih.gov |

| Bisphosphonic Acid | 1,1′-biphenylene-4,4′-bis(methylene)-bis(phosphonic acid) | Cu(II), Co(II) | Forms metal-organic frameworks with photocatalytic properties. rsc.org |

| Aminophosphonic Acid | ((1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetrakis(methylene))tetraphosphonic acid (DOTP) | In, Tb, Y | Used for bone targeting, dosimetry, and as a pH-sensitive NMR probe. nih.gov |

Coordination Modes and Ligand Properties

Phosphonous acid derivatives, particularly phosphonates, exhibit a variety of coordination modes due to the presence of multiple donor oxygen atoms. researchgate.net This versatility allows them to bind to metal centers in several ways, influencing the structure and properties of the resulting coordination complex. The coordination can involve one, two, or three of the oxygen atoms of the phosphonate group. nih.gov

Common coordination modes include monodentate, bidentate (chelating and bridging), and tridentate (bridging). wikipedia.org In the bidentate chelating mode, two oxygen atoms from the same phosphonate ligand bind to a single metal center. wikipedia.org In the bidentate bridging mode, the phosphonate ligand links two different metal centers. wikipedia.org The tridentate bridging mode is often observed in polynuclear clusters where the phosphonate caps (B75204) a triangular arrangement of metal ions. wikipedia.org

The properties of phosphinate ligands, which have two organic substituents on the phosphorus atom, are often intermediate between those of carboxylates and phosphonates. researchgate.net They tend to bind more strongly to hard metal ions than carboxylates and exhibit more predictable coordination modes than phosphonates. researchgate.net

The electronic properties of phosphine ligands, which are organophosphorus compounds with a phosphorus atom bonded to three organic groups, are crucial in organometallic chemistry. numberanalytics.com They act as σ-donors and π-acceptors, forming stable complexes with transition metals. wikipedia.orgnumberanalytics.com The π-acceptor character arises from the overlap of P-C σ* anti-bonding orbitals with filled metal d-orbitals. wikipedia.org This back-bonding influences the electronic density at the metal center and can affect the reactivity of other coordinated ligands.

The following table outlines the various coordination modes of phosphonate ligands:

| Coordination Mode | Description | Example |

| Monodentate | One oxygen atom of the phosphonate group is coordinated to the metal center. | - |

| Bidentate, Chelating | Two oxygen atoms from the same phosphonate ligand bind to a single metal ion. | [Co(ethylenediamine)2(PO4)] wikipedia.org |

| Bidentate, Bridging | The phosphonate ligand links two different metal centers. | [Mo2(HPO4)4]4− wikipedia.org |

| Tridentate, Bridging | The phosphonate ligand bridges three metal centers, often capping a triangular cluster. | [Re3Cl9(PO4)]3− wikipedia.org |

| Tetradentate, Encapsulated | All four oxygen atoms of the phosphate (B84403) are bonded to metals. | Phosphotungstic acid wikipedia.org |

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Phosphonous acid derivatives, particularly phosphonic acids, are excellent building blocks for the construction of coordination polymers and metal-organic frameworks (MOFs). nih.gov Their ability to link multiple metal centers through their various coordination modes facilitates the formation of extended one-, two-, or three-dimensional networks. researchgate.net

The synthesis of phosphonate-based MOFs typically involves the reaction of a metal salt with a phosphonic acid ligand under hydrothermal conditions. nih.gov The resulting structures often exhibit high porosity and surface area, making them promising materials for applications in gas storage, separation, and catalysis. youtube.com The functionalization of the organic part of the phosphonic acid ligand allows for the tuning of the pore size and chemical environment within the MOF, leading to materials with tailored properties. youtube.com

For example, flexible phosphonate-based MOFs have been developed that can undergo structural changes in response to external stimuli, such as the presence of guest molecules. One such MOF, STA-12(Ni), constructed from Ni(II) ions and N,N′-piperazine-bis(methylenephosphonate) linkers, demonstrates cooperative ammonia capture. nih.gov Other examples include the synthesis of novel MOFs using 1,1′-biphenylene-4,4′-bis(methylene)-bis(phosphonic acid) as a ligand, which have shown photocatalytic activity for the reduction of Cr(VI) and the degradation of methylene (B1212753) blue. rsc.org The introduction of phosphonate groups into ligands can also enhance the acidity and hydrophobicity of MOFs, improving their catalytic performance. azregents.edu

The table below provides examples of phosphonate-based MOFs and their properties:

| MOF Name | Metal Ion | Phosphonate Ligand | Key Feature/Application |

| STA-12(Ni) | Ni(II) | N,N′-piperazine-bis(methylenephosphonate) | Flexible framework for enhanced cooperative ammonia capture. nih.gov |

| [(Cu(H2L)(4,4′-bipy)0.5(H2O)] | Cu(II) | 1,1′-biphenylene-4,4′-bis(methylene)-bis(phosphonic acid) | Photocatalytic reduction of Cr(VI) and degradation of methylene blue. rsc.org |

| [Co(C14H14O6.5P2)(4,4′-bipy)0.5(H2O)2]·H2O | Co(II) | 1,1′-biphenylene-4,4′-bis(methylene)-bis(phosphonic acid) | Photocatalytic reduction of Cr(VI) and degradation of methylene blue. rsc.org |

| Fe3O4@SiO2@Ce-Zr-MOF@PA | Ce(IV), Zr(IV) | Phytic Acid | Enrichment of phosphopeptides from biological samples. nih.gov |

Role in Homogeneous Catalysis

Phosphonous acid derivatives and their related phosphine compounds are pivotal ligands in the field of homogeneous catalysis. wikipedia.orgwikipedia.org The electronic and steric properties of these ligands can be precisely tailored by modifying the substituents on the phosphorus atom, which in turn allows for the fine-tuning of the activity and selectivity of the metal catalyst. numberanalytics.com

Electron-rich phosphines, for instance, are highly effective in promoting challenging catalytic reactions, such as gold-catalyzed hydroaminations and palladium-catalyzed cross-coupling reactions. gessnergroup.com The strong σ-donating ability of these ligands enhances the electron density on the metal center, facilitating oxidative addition steps in catalytic cycles. gessnergroup.com The versatility in the molecular design of phosphine ligands has led to the development of highly active catalysts that have set new standards in various chemical transformations. gessnergroup.com

Phosphine oxides, which are oxidized derivatives of phosphines, also find application as ligands in homogeneous catalysis. wikipedia.org In coordination chemistry, they are known to have a labilizing effect on cis-coordinated ligands, which can be beneficial in catalytic processes that require ligand dissociation. wikipedia.org

The use of phosphonic acids to improve the water solubility of catalysts is another important aspect. nih.gov By functionalizing organic ligands with phosphonic acid groups, water-soluble catalysts can be prepared, which is advantageous for reactions carried out in aqueous media and for catalyst recovery. nih.gov

The following table summarizes some key applications of phosphonous ligands in homogeneous catalysis:

| Catalytic Reaction | Metal | Ligand Type | Role of Ligand |

| Cross-Coupling Reactions (e.g., Suzuki, Heck) | Palladium | Phosphine ligands (e.g., PPh3) | Stabilizes the palladium catalyst and influences its reactivity and selectivity. numberanalytics.com |

| Hydrogenation | Rhodium | Triphenylphosphine (in Wilkinson's catalyst) | Stabilizes the active rhodium species and influences the rate and selectivity of hydrogenation. wikipedia.org |

| Hydroamination/Cyclization | Gold | Ylide-substituted phosphines (YPhos) | Electron-rich ligand that enhances the catalytic activity of gold. gessnergroup.com |

| Hydrosilylation | Platinum | Ylide-substituted phosphines (YPhos) | Tailored ligand properties for efficient catalysis. gessnergroup.com |

| Michael Addition | - | Monosodium salt of phosphonic acids | Acts as an organocatalyst. nih.gov |

Surface Functionalization and Interactions with Metal-Oxide Substrates

Phosphonous acid derivatives, particularly phosphonic acids, are widely used for the surface modification of metal oxides. researchgate.net This is due to the strong binding affinity of the phosphonate group to various metal oxide surfaces, forming stable and well-ordered self-assembled monolayers (SAMs). researchgate.netosti.gov The interaction involves the formation of covalent bonds between the phosphonate headgroup and the metal atoms on the oxide surface. researchgate.net

The binding of phosphonic acids to metal oxide surfaces can occur through different modes, including monodentate, bidentate, and tridentate coordination. researchgate.net The specific binding mode depends on factors such as the nature of the metal oxide, the structure of the phosphonic acid, and the deposition conditions. researchgate.net This surface functionalization allows for the precise control of the surface properties of the metal oxide, such as its work function and surface energy. researchgate.net For example, by choosing phosphonic acids with appropriate dipole moments, the work function of indium tin oxide (ITO) can be either increased or decreased. researchgate.net

The ability to tailor the surface properties of metal oxides has significant implications for various applications, including organic electronics. For instance, modifying the ITO surface with phosphonic acid SAMs has been shown to improve the lifetime and stability of organic light-emitting diodes (OLEDs). researchgate.net Furthermore, phosphonic acid monolayers can act as surface-level dopants, influencing the catalytic activity of metal oxides for reactions such as alcohol dehydration. osti.gov

Recent research has also focused on developing rapid and scalable methods for depositing phosphonic acid monolayers on metal oxide surfaces, such as spray coating, which can overcome the limitations of traditional dip-coating methods. acs.orgnih.gov

The table below highlights the effects of phosphonic acid functionalization on different metal oxide substrates:

| Metal Oxide Substrate | Phosphonic Acid Modifier | Effect of Functionalization | Application |

| Indium Tin Oxide (ITO) | Pentafluorobenzyl phosphonic acid (PFBPA) | Increased work function, improved surface coverage. acs.orgnih.gov | Organic solar cells, OLEDs. researchgate.netacs.orgnih.gov |

| Zinc Oxide (ZnO) | Pentafluorobenzyl phosphonic acid (PFBPA) | Modified work function, less surface etching compared to dip-coating. acs.orgnih.gov | Organic electronics. acs.orgnih.gov |

| Titanium Dioxide (TiO2, anatase) | Alkyl phosphonic acids | Promoted dehydration activity for linear alcohols. osti.gov | Catalysis. osti.gov |

| Cerium Dioxide (CeO2) | Alkyl phosphonic acids | Promoted dehydration activity for linear alcohols. osti.gov | Catalysis. osti.gov |

| Tin Dioxide (SnO2) | Alkyl phosphonic acids | Promoted dehydration activity for linear alcohols. osti.gov | Catalysis. osti.gov |

| Hafnium Oxide (HfO2) | Various phosphonic acids | Formation of nanocrystal ribbons for memristive devices. acs.org | Memristors. acs.org |

Applications in Advanced Organic and Inorganic Synthesis

Precursors in the Synthesis of Phosphonic Acids and Phosphinic Acids

Phosphonous dibromide and its derivatives are fundamental starting materials for the preparation of phosphonic and phosphinic acids, which are important classes of compounds in medicinal chemistry and materials science.

The synthesis of phosphonic acids often proceeds through the hydrolysis of phosphonous dihalide derivatives. For instance, the hydrolysis of substituted phenyldichlorophosphine oxides under basic conditions yields the corresponding phosphonic acid. mdpi.com While direct hydrolysis of this compound itself is a straightforward route to phosphorous acid, its reactions with organometallic reagents followed by hydrolysis provide access to a wide range of substituted phosphonic acids. A common strategy involves the reaction of a phosphonous dihalide with a Grignard reagent or an organolithium compound to form a P-C bond, followed by oxidative workup or hydrolysis of the intermediate.

Similarly, phosphinic acids can be synthesized from phosphonous dihalides. One established method involves the reaction of a phosphonous dihalide with a Grignard reagent to form a secondary phosphine (B1218219) oxide precursor, which is then oxidized to the phosphinic acid. thieme-connect.de The reaction of this compound with two equivalents of a Grignard reagent, followed by controlled hydrolysis, can also yield symmetrical dialkyl or diaryl phosphinic acids. The versatility of these methods allows for the introduction of various organic moieties, leading to a diverse library of phosphonic and phosphinic acid derivatives.

A key reaction in the synthesis of phosphonic acid esters is the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.orgorganic-chemistry.orgyoutube.com While not a direct application of this compound as a starting material, related P(III) species are central to this transformation. The reaction proceeds via a phosphonium (B103445) intermediate, which then rearranges to the final phosphonate (B1237965) product. wikipedia.org

Building Blocks for Complex Organophosphorus Scaffolds

This compound serves as a critical building block for the construction of complex organophosphorus scaffolds, which are integral to the development of new ligands for catalysis, functional materials, and biologically active molecules.

One of the key reactions utilizing phosphonous dihalides is their cycloaddition with conjugated dienes. For example, methylphosphonous dichloride reacts stereospecifically with trans,trans-hexa-2,4-diene to form a phospholene ring system. rsc.org This type of reaction provides a powerful method for constructing five-membered phosphorus-containing heterocycles. The resulting phospholene oxides can be further functionalized or used as precursors for other complex organophosphorus compounds. nih.gov The reaction of this compound with dienes would be expected to proceed in a similar manner, providing access to brominated phospholene intermediates that are ripe for further synthetic transformations.

The reactivity of the P-Br bonds in this compound allows for the sequential introduction of different substituents, making it a versatile node for building complex, unsymmetrical organophosphorus compounds. Reaction with one equivalent of an alcohol or an amine, followed by reaction with a second, different nucleophile, can lead to the formation of multifunctional phosphorus centers. These step-wise substitutions are fundamental in the synthesis of chiral ligands and other sophisticated organophosphorus architectures. The ability to create diverse organophosphorus compounds is crucial, as these molecules are widely applied as ligands in homogeneous catalysis, specialty chemicals, and pharmaceuticals. ethernet.edu.etthieme-connect.de

Intermediates in the Preparation of Specialized Materials (e.g., Liquid Crystalline Derivatives)

The incorporation of phosphorus-containing moieties into polymers and other materials can impart unique properties, such as flame retardancy, altered solubility, and liquid crystallinity. While direct examples of this compound in the synthesis of liquid crystals are not extensively documented, the principles of its reactivity suggest its utility in creating the necessary molecular architectures.

The synthesis of liquid crystalline materials often requires the construction of molecules with specific shapes and intermolecular interactions. Phosphorus-containing dendrimers, for instance, have been shown to exhibit liquid-crystalline ordering under certain conditions. organic-chemistry.org The repeating units in these dendrimers can act as mesogens, the fundamental units of liquid crystals. organic-chemistry.org The synthesis of such complex structures can rely on the step-wise and controlled reactions offered by phosphorus halides. This compound, with its two reactive sites, could be employed to build the core or branching points of such dendrimeric structures.

Furthermore, the synthesis of phosphonate-based diimide ligands, which can be used to create metal-organic frameworks with applications in energy and drug delivery, highlights the importance of incorporating phosphorus into functional materials. stmarytx.edu The synthesis of these ligands often involves the reaction of phosphorus-containing amines with dianhydrides. This compound can serve as a precursor to the necessary phosphorus-containing building blocks for these materials.

Role in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single synthetic operation to form a new product that contains the essential parts of all the starting materials. This compound and its derivatives are valuable participants in such reactions, enabling the rapid construction of complex and diverse molecular libraries.

A prominent example is the phospha-Mannich reaction, a three-component condensation of an aldehyde, an amine, and a P(III) compound, such as a dialkyl phosphite. This reaction is a powerful tool for the synthesis of α-aminophosphonates, which are important mimics of α-amino acids. The reaction can be catalyzed by various agents, including chiral catalysts to achieve enantioselectivity. mdpi.com

Another significant MCR involving phosphorus compounds is the Pudovik reaction, which is the addition of a dialkyl phosphite to an imine. This reaction is a key step in the synthesis of α-aminophosphonates. The use of this compound as a precursor to the reactive P(III) species in these MCRs allows for in-situ generation of the necessary phosphonating agent.

Furthermore, 1,3-dipolar cycloaddition-based MCRs have been employed to synthesize heterocyclic phosphonates. chemicalbook.com These reactions often involve the in-situ generation of a 1,3-dipole which then reacts with a dipolarophile. While not always directly involving this compound as a starting component, the resulting heterocyclic phosphonate structures are of a class that can be accessed through transformations of intermediates derived from phosphonous halides.

Stereoselective Synthesis Involving P(III) Intermediates

The development of stereoselective synthetic methods is a cornerstone of modern organic chemistry, particularly for the preparation of chiral drugs and agrochemicals. P(III) intermediates, including those derived from this compound, play a crucial role in a variety of stereoselective transformations.

The synthesis of P-chiral phosphorus ligands is a major area where stereocontrol is paramount. These ligands are essential for transition-metal-catalyzed asymmetric reactions. nih.gov The synthesis of such ligands often involves the nucleophilic displacement of halides from a P(III) center. By using chiral alcohols, amines, or organometallic reagents, it is possible to control the stereochemistry at the phosphorus atom. This compound can serve as a starting point for the synthesis of chiral phosphonites and phosphinites through sequential, stereocontrolled substitution reactions.

Furthermore, P(III) intermediates are central to asymmetric catalytic reactions themselves. For example, chiral phosphoramidite (B1245037) ligands, which can be synthesized from phosphorus halides, are highly effective in rhodium-catalyzed asymmetric hydroformylation and iridium-catalyzed asymmetric reductive amination. rsc.orgresearchgate.net The stereochemical outcome of these reactions is dictated by the chiral environment created by the ligand around the metal center.

The phospha-Michael addition, the conjugate addition of a P(III) nucleophile to an electron-deficient alkene, can also be rendered stereoselective. mdpi.comrsc.org The use of chiral catalysts or chiral auxiliaries on the phosphorus reagent can induce high levels of enantioselectivity in the formation of the new P-C bond. Racemic H-phosphinate species can be coupled with nucleophilic alcohols under halogenating conditions in the presence of a chiral nucleophilic catalyst to produce enantioenriched phosphonate products. nih.gov

The stereochemistry of the reaction of phosphonous and phosphinous halides with 1,3-dienes has been shown to be highly stereospecific, leading to the formation of specific isomers of the resulting phospholene products. rsc.org This stereocontrol is critical for the synthesis of well-defined organophosphorus scaffolds.

Structural Diversification: Phosphonous Dibromide Derivatives and Analogues

Perfluoroalkylphosphonous Dihalides

Perfluoroalkylphosphonous dihalides are a significant class of organophosphorus compounds characterized by the presence of a perfluoroalkyl group attached to a phosphorus atom, which is also bonded to two halogen atoms. These compounds are notable for their high reactivity and serve as important intermediates in the synthesis of various perfluoroalkyl-substituted phosphorus compounds.

Trifluoromethylphosphonous dichloride (CF₃PCl₂) is a colorless, highly reactive liquid with a pungent odor. It has a molecular weight of approximately 179.38 g/mol and a boiling point of about 105°C. ontosight.ai While soluble in organic solvents, it reacts with water, releasing hydrochloric acid and forming (trifluoromethyl)phosphonic acid. ontosight.ai Its synthesis can be achieved through methods such as the reaction of trifluoromethylphosphine with chlorine gas. ontosight.ai Due to its high reactivity, it is a key building block for producing trifluoromethyl-substituted phosphonic acids and their derivatives. ontosight.ai

Another important member of this class is pentafluoroethylphosphonous dibromide. The synthesis and properties of this and related compounds are crucial for developing new materials and biologically active molecules. The electron-withdrawing nature of the perfluoroalkyl group significantly influences the chemical behavior of the phosphorus center, making these dihalides valuable reagents in organic and inorganic synthesis.

Table 1: Properties of Selected Perfluoroalkylphosphonous Dihalides

| Compound Name | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Characteristics |

| Trifluoromethylphosphonous dichloride | CF₃PCl₂ | 179.38 | 105 | Colorless, reactive liquid; soluble in organic solvents. ontosight.ai |

| Pentafluoroethylthis compound | C₂F₅PBr₂ | --- | --- | --- |

Alkyl- and Aryl-Dihalo(organo)phosphanes

Alkyl- and aryl-dihalo(organo)phosphanes, also known as organophosphonous dihalides, are a fundamental class of organophosphorus compounds with the general formula RPX₂, where R is an alkyl or aryl group and X is a halogen. These compounds are pivotal starting materials for a vast number of organophosphorus compounds due to the reactivity of the P-X bonds.

The synthesis of these compounds can be achieved through various methods. One common approach is the reaction of phosphorus trichloride (B1173362) with organometallic reagents like Grignard reagents or organolithium compounds. wikipedia.org For instance, aryldichlorophosphines can be synthesized via electrophilic substitution of aromatic hydrocarbons with phosphorus pentasulfide, followed by reaction with a phosgene (B1210022) solution. thieme-connect.com This method is scalable and utilizes economical precursors. thieme-connect.com

Primary phosphines (RPH₂) are also important precursors. wikipedia.orgthieme-connect.com They can be prepared by reducing alkyl or aryl dichlorophosphines with a strong reducing agent like lithium aluminum hydride. wikipedia.orgthieme-connect.com These primary phosphines can then be converted to the corresponding dichlorophosphines. thieme-connect.com

The reactivity of the P-H and P-Cl bonds in these compounds facilitates a wide range of chemical transformations, including hydrophosphination, dehydrocoupling, and P-C bond formation reactions. thieme-connect.com However, low molecular weight primary phosphines are often pyrophoric, necessitating careful handling. wikipedia.orgthieme-connect.com

Table 2: Examples of Alkyl- and Aryl-Dihalo(organo)phosphanes

| Compound Name | Formula | Synthetic Route |

| Dichlorophenylphosphine (B166023) | C₆H₅PCl₂ | Reduction of dichlorophenylphosphine with LiAlH₄ to phenylphosphine, followed by further reaction. wikipedia.org |

| Methylphosphine | CH₃PH₂ | Alkylation of phosphine (B1218219) with a base. wikipedia.org |

| Aryldichlorophosphines | ArPCl₂ | Electrophilic substitution of aromatic hydrocarbons with P₄S₁₀ followed by reaction with phosgene. thieme-connect.com |

Substituted Phosphonous Acid Derivatives (e.g., Alpha-Aminophosphinic Acids)

Substituted phosphonous acid derivatives, particularly α-aminophosphinic acids and their related compounds, represent a class of organophosphorus compounds with significant biological and chemical interest. They are phosphorus analogues of α-amino acids, where a phosphinic acid group replaces the carboxylic acid group. nih.govacs.org

The synthesis of α-aminophosphonic and α-aminophosphinic acid derivatives is an active area of research. nih.govic.ac.ukmdpi.comtandfonline.comnih.govacs.org The Kabachnik-Fields reaction, a three-component condensation of an amine, an oxo compound, and a P-H containing reagent, is a classic and widely used method for preparing α-aminophosphonates, α-aminophosphinates, and α-aminophosphine oxides. nih.gov

Structurally, α-aminophosphonic acids are analogues of α-amino acids, with a tetrahedral phosphonic acid group replacing the planar carboxylic group. nih.gov This structural similarity allows them to act as enzyme inhibitors, particularly for enzymes involved in peptide metabolism, by mimicking the high-energy transition state of peptide bond hydrolysis. nih.gov

These compounds exhibit a broad range of biological activities, including antibacterial, antifungal, and anticancer properties, as well as serving as herbicides and plant growth regulators. nih.gov The stereochemistry of these molecules is crucial for their biological activity, with the (R)-configuration often showing higher potency. nih.gov

Table 3: Classes of Substituted Phosphonous Acid Derivatives

| Derivative Class | General Structure | Key Features |

| α-Aminophosphonic Acids | R-CH(NH₂)-P(O)(OH)₂ | Analogues of α-amino acids with a phosphonic acid group. nih.gov |

| α-Aminophosphinic Acids | R-CH(NH₂)-P(O)(OH)R' | Contain a phosphinic acid group. acs.org |

| α-Aminophosphine Oxides | R-CH(NH₂)-P(O)R'₂ | Feature a phosphine oxide moiety. acs.orgnih.gov |

Complex Organophosphorus Structures Featuring a this compound Moiety

The reactivity of the this compound moiety allows for its incorporation into complex organophosphorus structures, leading to compounds with unique properties and functionalities. An example of such a complex structure is [2,2,2-trifluoro-1-(trifluoromethyl)-1-[(trimethylsilyl)oxy]ethyl]this compound. spectrabase.com

[2,2,2-trifluoro-1-(trifluoromethyl)-1-[(trimethylsilyl)oxy]ethyl]this compound

This specific compound features a phosphorus atom bonded to two bromine atoms and a complex organic substituent. spectrabase.com The organic group contains two trifluoromethyl groups and a trimethylsilyloxy group, which impart significant steric bulk and electronic effects.

The synthesis and characterization of such complex molecules are crucial for understanding the influence of these bulky and fluorinated substituents on the reactivity of the this compound core. The presence of the trifluoromethyl groups can enhance the electrophilicity of the phosphorus atom, while the trimethylsilyloxy group can be a site for further chemical modification. These complex structures are of interest for their potential applications in materials science and as ligands in catalysis, where the unique steric and electronic properties can be exploited.

Future Perspectives and Emerging Research Avenues in Phosphonous Dibromide Chemistry

Development of Greener Synthetic Routes and Methodologies

The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, are increasingly influencing the synthesis of chemical compounds. vapourtec.comnih.gov Traditional methods for preparing phosphorus halides often involve the use of elemental phosphorus and halogens, which can be hazardous and energy-intensive. wikipedia.org Future research is expected to focus on developing more environmentally benign synthetic pathways to phosphonous dibromide and its derivatives.

One promising avenue is the exploration of alternative brominating agents that are less corrosive and toxic than elemental bromine. Additionally, the use of catalytic methods could reduce the amount of reagents required and minimize waste generation. youtube.com Solvent selection is another critical aspect of green chemistry. youtube.com The development of syntheses in greener solvents, such as ionic liquids or even water, could significantly reduce the environmental footprint of this compound production. youtube.com Furthermore, ultrasound-assisted synthesis has been shown to be an effective green method for preparing other organophosphorus compounds, suggesting its potential applicability to this compound derivatives.

| Green Chemistry Principle | Potential Application in this compound Synthesis |

| Atom Economy | Development of catalytic routes that maximize the incorporation of starting materials into the final product. |

| Use of Safer Solvents | Replacement of volatile organic compounds (VOCs) with greener alternatives like ionic liquids or water. |

| Energy Efficiency | Utilization of methods like microwave or ultrasound irradiation to reduce reaction times and energy consumption. |

| Renewable Feedstocks | Exploration of bio-based sources for the phosphorus component, although this is a long-term challenge. |

Exploration of Novel Reactivity and Catalytic Applications

The reactivity of this compound is largely defined by the presence of the P-H bond and the two labile P-Br bonds. While its role as a reagent in the synthesis of other organophosphorus compounds is established, its potential in catalysis is an area ripe for exploration. The phosphorus atom in this compound can act as a Lewis acid, allowing it to coordinate to various substrates and potentially catalyze a range of chemical transformations.

Future research may focus on harnessing the unique electronic and steric properties of this compound derivatives in catalyst design. For instance, chiral this compound derivatives could be developed for asymmetric catalysis, a field of immense importance in the pharmaceutical and fine chemical industries. Moreover, the ability of phosphorus compounds to mediate single electron transfer (SET) processes opens up possibilities for their use in radical chemistry.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and easier scalability. vapourtec.comselvita.com The integration of this compound chemistry with flow technology could enable the safe handling of this reactive compound and allow for precise control over reaction conditions. nih.gov

Automated synthesis platforms, often coupled with flow reactors, can accelerate the discovery and optimization of new reactions and materials. nih.gov By employing automated systems, researchers can rapidly screen different reaction parameters, such as temperature, pressure, and reagent stoichiometry, to identify optimal conditions for reactions involving this compound. This high-throughput approach could significantly speed up the development of novel applications for this versatile reagent. The use of in-line analytical techniques can provide real-time monitoring of reactions, leading to improved yields and purity. nih.gov

| Advantage of Flow Chemistry | Relevance to this compound Chemistry |

| Enhanced Safety | Safe handling of reactive and potentially hazardous this compound. |

| Precise Control | Fine-tuning of reaction parameters to control product selectivity. |

| Scalability | Straightforward scaling of reactions from laboratory to industrial production. |

| Automation | Rapid optimization of reaction conditions and synthesis of compound libraries. |

Advanced Computational Design of Novel Phosphonous Materials

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. youtube.comyoutube.com DFT calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of molecules, guiding experimental work and accelerating the discovery of new materials. nih.gov

In the context of this compound, DFT studies could be employed to:

Predict its reactivity with various substrates.

Design novel catalysts based on this compound scaffolds.

Investigate the mechanism of reactions involving this compound.

Simulate the properties of materials derived from this compound.